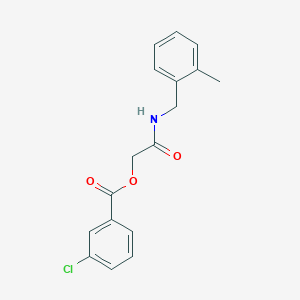

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate, also known as MBOCBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C17H16ClNO3.

Scientific Research Applications

Asymmetric Synthesis Processes

One of the notable applications of similar compounds involves asymmetric synthesis processes. A study by Sugiyama et al. (2003) described a novel dynamic kinetic resolution accompanied by intramolecular transesterification for the asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process demonstrates the compound's role in synthesizing complex molecules with high diastereomeric excess, highlighting its potential in creating pharmacologically relevant structures (Sugiyama et al., 2003).

Supramolecular Chemistry

In the realm of supramolecular chemistry, compounds similar to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate" have been used to study hydrogen-bonded supramolecular associations. Khalib et al. (2014) investigated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various chloro- and methyl-substituted benzoic acids. These studies provide insights into how such compounds can form the basis for designing new materials with specific structural and functional properties (Khalib et al., 2014).

Environmental Remediation

Research by Omori and Alexander (1978) on the bacterial and spontaneous dehalogenation of organic compounds, including chlorobenzyl alcohols and chlorobenzoates, underscores the environmental applications of these compounds. Their study suggests potential routes for bioremediation, where specific microbial strains can degrade chlorinated organic pollutants, a process that could be relevant for compounds structurally related to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate" (Omori & Alexander, 1978).

Material Science

In material science, the synthesis and characterization of polyaniline doped with benzoic acid and substituted benzoic acids, including 2-chlorobenzoic acid, have been explored by Amarnath and Palaniappan (2005). This research illustrates how compounds with benzoic acid structures can influence the electrical conductivity and thermal properties of polyaniline, a conducting polymer, thereby extending its applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-5-2-3-6-14(12)10-19-16(20)11-22-17(21)13-7-4-8-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFRJWUQBYMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

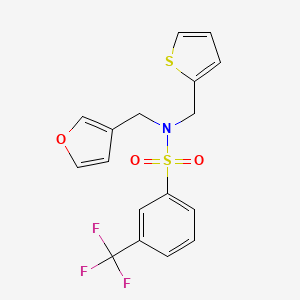

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)

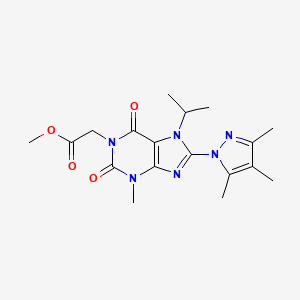

![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)

![Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate](/img/structure/B2636100.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)

![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)

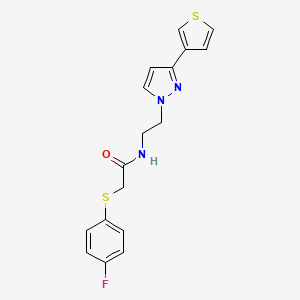

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)